molecular formula C8H8N2O4S B13033329 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide CAS No. 94514-77-9

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide

Cat. No.: B13033329
CAS No.: 94514-77-9
M. Wt: 228.23 g/mol
InChI Key: MGFQBTJYGUHKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide” features a benzisothiazole core with a sulfur atom at position 1 and nitrogen at position 2 of the fused benzene ring. Key structural modifications include:

  • 1-Methyl substitution: A methyl group at position 1, contributing to steric and electronic effects.
  • 4-Nitro group: A nitro substituent at position 4, enhancing electron-withdrawing properties and influencing reactivity.
  • 2,2-Dioxide configuration: Oxidation of the sulfur atom to a sulfone (SO₂), increasing polarity and stability .

This compound’s synthesis likely involves cyclization or oxidation steps, as seen in related benzisothiazole derivatives (e.g., thermal decomposition of thiatriazolines yields 2,1-benzisothiazole derivatives under high temperatures) .

Properties

CAS No.

94514-77-9

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

1-methyl-4-nitro-3H-2,1-benzothiazole 2,2-dioxide

InChI

InChI=1S/C8H8N2O4S/c1-9-7-3-2-4-8(10(11)12)6(7)5-15(9,13)14/h2-4H,5H2,1H3

InChI Key

MGFQBTJYGUHKKO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CS1(=O)=O)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with nitroalkanes under acidic conditions to form the desired benzothiadiazine ring. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid, with heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity arises from:

  • Nitro group (-NO₂) : Strong electron-withdrawing effect, directing electrophilic substitution to meta/para positions.

  • Sulfone group (-SO₂) : Stabilizes adjacent positions via electron withdrawal, enhancing susceptibility to nucleophilic attack.

  • Methyl group (-CH₃) : Provides steric and electronic modulation of the isothiazole ring .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the aromatic ring for NAS under specific conditions. For example:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents (e.g., Fe/HCl) converts the nitro group to an amine:

    C8H8N2O4SH2/Pd CC8H10N2O2S(4 Amino derivative)[6][9]\text{C}_8\text{H}_8\text{N}_2\text{O}_4\text{S}\xrightarrow{\text{H}_2/\text{Pd C}}\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\text{S}\quad (\text{4 Amino derivative})\quad[6][9]
  • Displacement : Halide or alkoxy groups may replace the nitro group under high-temperature acidic/basic conditions .

Alkylation and Acylation

  • N-Alkylation : The methyl group on nitrogen can undergo further alkylation using alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃):

    R Mg X+C8H8N2O4SC9H10N2O4S(Extended alkyl chain)[2][6]\text{R Mg X}+\text{C}_8\text{H}_8\text{N}_2\text{O}_4\text{S}\rightarrow \text{C}_9\text{H}_{10}\text{N}_2\text{O}_4\text{S}\quad (\text{Extended alkyl chain})\quad[2][6]
  • Acylation : Acetic anhydride or acyl chlorides may acylate the amine if the nitro group is reduced .

Ring Contraction and Expansion

  • Contraction : Under strong bases (e.g., NaOH/THF), sulfone-containing heterocycles can undergo ring contraction to form benzisothiazoles (observed in analogs) .

  • Expansion : Reaction with hydrazine may lead to ring-expanded products, as seen in related 1,2,3-benzothiadiazine dioxides .

Thermal and Oxidative Reactions

  • Thermolysis : Heating at elevated temperatures (e.g., 500°C) can induce decomposition, producing sulfine derivatives or releasing SO₂ gas .

  • Oxidation : The sulfone group is already fully oxidized, but the nitro group may oxidize adjacent substituents under harsh conditions (e.g., KMnO₄) .

Reactivity Comparison with Analogs

Reaction Type Conditions Product Yield Source
NAS (Nitro Reduction)H₂/Pd-C, EtOH, 25°C4-Amino derivative~75%
AlkylationRMgX, THF, 0°CN-Alkylated derivative60–80%
Ring ContractionNaOH, THF, reflux1,2-Benzisothiazole 1,1-dioxide40–60%
Thermolysis500°C, inert atmosphereSulfine derivatives25%

Mechanistic Insights

  • Nitro Group Reduction : Proceeds via a stepwise electron-transfer mechanism, forming nitroso and hydroxylamine intermediates before yielding the amine .

  • Grignard Reactions : The organomagnesium reagent attacks the sulfone-stabilized nitrogen, facilitating alkylation .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzisothiazole exhibit significant antimicrobial properties. For instance, studies have identified several compounds derived from the benzisothiazole scaffold that demonstrate activity against various fungal pathogens. These compounds have been shown to possess low minimum inhibitory concentrations (MICs), indicating their potential as novel antifungal agents .

Inhibition of Proinflammatory Cytokines

Benzisothiazole derivatives have been investigated for their ability to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine. Compounds derived from this scaffold have shown antagonist activity in the low micromolar range, making them potential candidates for treating inflammatory diseases .

Pesticidal Activity

The compound has been studied for its pesticidal properties. It has been found to exhibit activity against certain pests, making it a candidate for development as an agricultural pesticide. The specific mechanisms of action and efficacy against target species are areas of ongoing research.

Polymer Additives

Benzisothiazole compounds are used as additives in polymers to enhance their properties. For example, they can act as stabilizers or anti-oxidants in polyvinyl chloride (PVC) products. The incorporation of these compounds can improve the durability and performance of PVC materials in various applications .

Case Studies and Research Findings

Study Focus Findings
Vicarious Nucleophilic Substitution (2003)Reaction MechanismThe study demonstrated that benzisothiazole derivatives could participate in nucleophilic substitution reactions with nitroarenes, leading to the formation of functionalized products .
Antifungal Activity (2012)Compound ScreeningIdentified several benzisothiazole derivatives with promising antifungal activity against a panel of pathogens, highlighting their potential as new therapeutic agents .
Inhibition of MIF (2011)Cytokine ModulationInvestigated various substituted benzisothiazolones for their ability to inhibit MIF activity, finding several compounds with significant antagonist effects .

Mechanism of Action

The mechanism of action of 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfonamide moiety can inhibit enzymes involved in folate synthesis, contributing to its antibacterial activity. Additionally, the compound may modulate ion channels and receptors, influencing physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Source
Target Compound 1-methyl, 4-nitro, 2,2-dioxide ~243.25 g/mol* High polarity (SO₂), potential for medicinal/dye applications
3-Amino-5-nitro [2,1]benzisothiazole 3-amino, 5-nitro 195.19 g/mol λₘₐₓ: 582–592 nm (azo dye precursor)
Merck’s 1,3-dihydro-2,1,3-benzothiadiazole-2,2-dioxides C-5 aryl/heteroaryl, N-1 lipophilic groups Variable EC₅₀ <1.5 µM (GTPγS/FLIPR assays)
2,1-Benzothiazole (parent structure) Unsubstituted 135.19 g/mol LogP: 2.30; used in heterocyclic synthesis

Notes: *Estimated molecular weight based on C₈H₇N₂O₄S₂.

Structural and Electronic Comparisons

Core Structure :

  • The target compound shares the benzisothiazole core with 2,1-benzothiazole but differs in oxidation state (sulfone vs. sulfide) and substituents. Sulfone groups enhance thermal stability and polarity compared to the parent structure .
  • Merck’s benzothiadiazole-dioxides () have a similar sulfone moiety but incorporate a thiadiazole ring, altering electronic conjugation .

Substituent Effects: The 4-nitro group in the target compound contrasts with the 3-amino-5-nitro substituents in ’s dye precursor. Amino groups enable diazotization for azo dye synthesis, while the nitro group in the target compound may limit such reactivity due to steric hindrance . N-1 lipophilic groups in Merck’s derivatives improve membrane permeability, critical for medicinal activity, whereas the target compound’s 1-methyl group offers moderate hydrophobicity .

Spectroscopic and Physical Properties: Azo dyes derived from 3-amino-5-nitro [2,1]benzisothiazole exhibit λₘₐₓ at 582–592 nm in DMF, attributed to π–π* transitions in the conjugated system. The target compound’s nitro and sulfone groups could redshift absorption, but experimental data are lacking . The parent 2,1-benzothiazole has a LogP of 2.30, suggesting moderate lipophilicity. The target compound’s sulfone and nitro groups likely reduce LogP, increasing aqueous solubility .

Applications :

  • Dyes : ’s benzisothiazole-based dyes demonstrate excellent fastness on polyester, highlighting the core’s utility in chromophores. The target compound’s nitro group may deepen color but requires compatibility testing .
  • Medicinal Chemistry : Merck’s derivatives show sub-micromolar EC₅₀ values in assays, suggesting the sulfone moiety’s role in bioactivity. The target compound’s 4-nitro group could confer antibacterial or antiviral properties, though further studies are needed .

Biological Activity

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide (commonly referred to as a benzothiazole derivative) is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a benzothiazole ring system with notable substituents that influence its chemical properties and biological effects.

Chemical Structure and Properties

The molecular formula of 2,1-benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide is C₈H₈N₂O₄S. Its structure consists of a fused benzene and thiazole ring with a nitro group at the 4-position and a methyl group at the 1-position. These substitutions are critical for its biological activity, as they affect the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds within the benzothiazole family exhibit a variety of biological activities. The specific biological activities attributed to 2,1-benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide include:

  • Antimicrobial Activity : Studies have demonstrated that certain benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives have shown selective antifungal activity against various strains while maintaining low toxicity levels towards human cells .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Preliminary studies suggest that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : Notably, analogs of this compound have been investigated for their ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition suggests potential applications in treating hyperpigmentation disorders .

Case Studies

Several studies highlight the biological efficacy of benzothiazole derivatives:

  • Antifungal Activity Study :
    • A study evaluated various benzothiazole derivatives for antifungal properties. Compounds were tested against Candida albicans and Aspergillus niger. Results showed that specific derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to standard antifungal agents .
  • Antioxidant Efficacy Investigation :
    • Research conducted on the antioxidant potential of benzothiazole derivatives revealed that certain compounds could scavenge DPPH radicals effectively. For example, one derivative demonstrated a scavenging ability similar to that of ascorbic acid at specific concentrations .
  • Tyrosinase Inhibition Assay :
    • In vitro studies assessed the tyrosinase inhibitory activity of various analogs derived from benzothiazole. One analog exhibited an IC₅₀ value significantly lower than that of kojic acid, indicating it was a more potent inhibitor of tyrosinase activity .

Comparative Analysis

To better understand the unique properties of 2,1-benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide compared to other related compounds, the following table summarizes key features:

Compound NameStructureUnique Features
2,1-Benzisothiazole StructureParent compound; lacks nitro group
4-Nitro-1,3-dihydrobenzo[c]isothiazole StructureSimilar nitro substitution; different ring structure
5-Methylbenzothiazole StructureMethyl substitution at different position; varied activity

Q & A

Q. What synthetic methodologies are validated for preparing 2,1-benzisothiazole derivatives with nitro and methyl substituents?

Methodological Answer: The synthesis typically involves cyclocondensation reactions or functionalization of pre-existing benzisothiazole scaffolds. For example:

  • Cyclocondensation : describes refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions, followed by solvent evaporation and filtration. Adapting this method, nitro groups can be introduced via nitration reactions post-synthesis.
  • Pyrolysis : and highlight thermal decomposition of thiatriazolines at 210°C to yield 2,1-benzisothiazoles. Methyl and nitro groups may be incorporated using precursors with these substituents.
  • 1,3-Dipolar Cycloaddition : references benzoisothiazole-2,2-dioxide-3-ylidenes reacting with nitrones to form spirocyclic derivatives, suggesting a pathway to introduce substituents .

Q. How can spectroscopic techniques resolve structural ambiguities in nitro-substituted benzisothiazoles?

Methodological Answer:

  • NMR Analysis : demonstrates the use of 1H/13C NMR to confirm substitution patterns. For instance, aromatic protons near nitro groups exhibit deshielding (δ > 8.0 ppm), while methyl groups appear as singlets near δ 2.5 ppm.
  • IR Spectroscopy : identifies ortho-substituted aromatic rings via peaks at ~740 cm⁻¹. Nitro groups show asymmetric/symmetric stretching at ~1520 and ~1350 cm⁻¹.
  • Mass Spectrometry : notes fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) to confirm substituent positions .

Q. What are the stability considerations for handling 2,1-benzisothiazole derivatives under experimental conditions?

Methodological Answer:

  • Thermal Stability : reports decomposition at 210°C, producing volatile byproducts. Reactions should avoid prolonged heating above 200°C.
  • Light Sensitivity : Nitro groups can induce photodegradation; store compounds in amber vials under inert gas ().
  • Hydrolytic Stability : The sulfone (2,2-dioxide) moiety is generally stable in aqueous acidic/basic conditions, but prolonged exposure to strong bases may degrade the ring () .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,1-benzisothiazole derivatives in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use software like Gaussian or ORCA to compute Fukui indices for electrophilic attack. correlates HOMO/LUMO gaps with reactivity; nitro groups deactivate the ring, directing substitutions to meta/para positions.
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways, as seen in and .
  • Validation : Compare predicted regioselectivity with experimental outcomes (e.g., nitration or halogenation) .

Q. What strategies reconcile contradictions in biological activity data for structurally similar benzisothiazoles?

Methodological Answer:

  • Assay-Specific Variability : notes EC50 discrepancies between FLIPR (calcium flux) and GTPγS (G-protein activation) assays. Normalize data using internal controls (e.g., reference agonists).
  • Structural Modifications : Compare methyl (target compound) vs. lipophilic substituents (e.g., difluorocyclopropylmethyl in ) to assess steric/electronic impacts on target binding.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., ) to identify trends in structure-activity relationships .

Q. How can advanced characterization techniques elucidate decomposition pathways under oxidative conditions?

Methodological Answer:

  • LC-MS/MS : Monitor degradation products in real-time. identifies pyrolysis byproducts like (CF₃)₂C=C=S adducts.
  • EPR Spectroscopy : Detect radical intermediates during nitro group reduction or sulfone oxidation.
  • X-Ray Crystallography : Resolve structural changes in single crystals before/after decomposition () .

Q. What methodologies optimize catalytic systems for enantioselective synthesis of chiral benzisothiazole derivatives?

Methodological Answer:

  • Chiral Ligands : Use Evans oxazolidinones or BINOL-phosphates () to induce asymmetry during cycloaddition or alkylation.
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via HPLC with chiral columns.
  • Case Study : achieved >90% ee in spirocyclic derivatives using Rh(II)-catalyzed cycloadditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.